17,21-Dihydroxypregn-4-ene-3,20-dione

glucocorticoid receptor transactivation partial agonist

This high-purity 11-deoxycortisol (cortexolone) reference standard is an essential tool for glucocorticoid receptor (GR) research. Lacking the 11β-hydroxy group, it exhibits a unique dual profile—a weak partial GR agonist and competitive antagonist against dexamethasone-induced metabolic responses. Its ~42 min half-life (2x faster than cortisol) and pathway-selective antagonism (sparing TAT induction while blocking glycogen deposition) make it ideal for tissue-specific GR signaling dissection, pulse-chase studies, and overnight metyrapone test (OMT) diagnostics. Procure now.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 152-58-9
Cat. No. B1663625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,21-Dihydroxypregn-4-ene-3,20-dione
CAS152-58-9
Synonyms11 Deoxycortisol
11 Desoxycortisol
11 Desoxycortisone
11-Deoxycortisol
11-Desoxycortisol
11-Desoxycortisone
Cortexolone
Cortodoxone
Reichstein Substance S
Reichstein's Substance S
Reichsteins Substance S
Substance S, Reichstein's
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3
InChIKeyWHBHBVVOGNECLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17,21-Dihydroxypregn-4-ene-3,20-dione (Cortexolone) Procurement Guide: Compound Identity and Baseline Characteristics


17,21-Dihydroxypregn-4-ene-3,20-dione (CAS 152-58-9), also known as cortexolone, 11-deoxycortisol, or Reichstein's Substance S, is an endogenous 17-hydroxycorticosteroid and the immediate biosynthetic precursor to cortisol [1]. It belongs to the 21-carbon pregnane steroid family and is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase, then converted to cortisol by 11β-hydroxylase (CYP11B1) [2]. Unlike cortisol, cortexolone lacks the 11β-hydroxy group, a structural feature that profoundly impacts its glucocorticoid receptor (GR) activation potency, metabolic stability, and functional profile [3]. This compound exhibits a dual pharmacological identity: it acts as a weak partial GR agonist while simultaneously functioning as a competitive GR antagonist in the presence of full agonists such as dexamethasone or triamcinolone acetonide [4].

Why Cortexolone (17,21-Dihydroxypregn-4-ene-3,20-dione) Cannot Be Interchanged with Cortisol or Other Corticosteroid Analogs


The structural absence of the 11β-hydroxy group in 17,21-dihydroxypregn-4-ene-3,20-dione creates a fundamentally different pharmacological profile from its downstream product cortisol, making simple interchange impossible [1]. Cortexolone activates the glucocorticoid receptor with 4- to 100-fold lower potency than cortisol, meaning equipotent substitution would require supraphysiological doses [2]. Furthermore, its plasma clearance kinetics diverge sharply: the removal rate of cortexolone is approximately twice as rapid as that of cortisol, with a biologic half-life of roughly 42 minutes versus approximately 90 minutes for cortisol [3]. Unlike cortisol, which functions as a pure GR agonist, cortexolone behaves as a competitive antagonist of dexamethasone-induced metabolic responses (glycogen deposition and tryptophan oxygenase induction) in vivo, while simultaneously acting as a weak partial agonist—a functional duality absent in most clinical corticosteroids [4]. These quantitative kinetic and pharmacodynamic differences preclude generic substitution without careful experimental recalibration.

Quantitative Differentiation Evidence for 17,21-Dihydroxypregn-4-ene-3,20-dione (Cortexolone): Head-to-Head Comparator Data


GR Activation Potency: Cortexolone Is 4- to 100-Fold Weaker Than Cortisol in Human GR Transactivation Assays

In a dual-luciferase reporter gene assay using human embryonic kidney cells transfected with the human glucocorticoid receptor, cortexolone (11-deoxycortisol) activated the GR with 4- to 100-fold lower potency compared to cortisol [1]. In contrast, corticosterone and 21-deoxycortisol activated the GR with potency comparable to cortisol, while aldosterone, 11-deoxycorticosterone, progesterone, and 17-hydroxyprogesterone clustered with cortexolone in the 4-100× weaker range. This positions cortexolone as a distinctly weak GR agonist relative to its direct downstream metabolite cortisol, a feature that enables its use as a competitive antagonist in experimental settings where partial receptor occupancy without full activation is desired [2].

glucocorticoid receptor transactivation partial agonist steroid precursor pharmacodynamics

In Vivo Antiglucocorticoid Activity: Cortexolone Antagonizes Dexamethasone-Induced Liver Glycogen and TPO Responses in Adrenalectomized Rats

In a systematic in vivo evaluation, cortexolone administered to adrenalectomized rats antagonized dexamethasone-induced increases in liver glycogen deposition and tryptophan oxygenase (TPO) activity, while not significantly affecting dexamethasone-induced tyrosine amino transferase (TAT) activity [1]. This demonstrates a pathway-selective antagonism profile: cortexolone blocks dexamethasone action on glycogen and TPO but spares TAT induction. In the same study, progesterone antagonized only the glycogen response and showed toxicity at comparable doses, while the synthetic analog 6β-bromoprogesterone was more potent than cortexolone in blocking both TPO and glycogen responses but represents a non-endogenous comparator [2]. Cortexolone's endogenous origin and pathway-selective antagonism distinguish it from both progesterone and synthetic antiglucocorticoids for experimental applications.

antiglucocorticoid glycogen deposition tryptophan oxygenase in vivo pharmacology dexamethasone antagonism

Plasma Clearance Kinetics: Cortexolone Is Cleared Approximately Twice as Rapidly as Cortisol in Humans

The biologic half-life of free 11-deoxycortisol (cortexolone) in circulating human plasma, estimated as Porter-Silber chromogens, is 42 minutes, with a removal rate approximately twice as rapid as that of cortisol [1]. In a separate kinetic study of a patient with congenital adrenal hyperplasia due to 11β-hydroxylase deficiency, the overall half-life of cortexolone in circulation was 4.7 minutes (rapid phase: 4.1 minutes), with maximal accumulation in the first metabolic pool at 26 minutes—approximately one-quarter of the time observed for cortisol (F; 109 ± 20 minutes, n=8) [2]. The half-life of cortexolone metabolites in the body (7.0 hours) was comparable to that of cortisol metabolites (6.1 ± 0.9 hours), indicating that uptake into metabolic organs is approximately 4-fold faster for cortexolone than for cortisol, while the rate of subsequent metabolism is similar [2]. This absence of the 11β-hydroxy group accelerates plasma clearance, providing a pharmacokinetic rationale for cortexolone's distinct in vivo pharmacodynamic profile relative to cortisol.

pharmacokinetics plasma half-life metabolic clearance steroid metabolism 11-beta hydroxyl group

Nasal Bioavailability Ranking: Cortexolone (71.99%) Occupies an Intermediate Position Among Hydroxy-Progesterone Derivatives

In a crossover study comparing the systemic bioavailability of progesterone derivatives following nasal spray administration in ovariectomized female New Zealand White rabbits, cortexolone (CT, two hydroxy groups) achieved a nasal bioavailability of 71.99%, ranking between 17α-hydroxyprogesterone (HP, one hydroxy: 97.10%) and hydrocortisone (HC, three hydroxy: 60.90%), with progesterone (P, zero hydroxy: 82.52%) in between [1]. The rank order of nasal bioavailability (HP > P > CT > HC) correlated inversely with penetrant hydrophilicity, as expressed by nasal mucosa partition coefficients. Oral bioavailability was substantially lower for all compounds: cortexolone 5.88% vs. progesterone 7.87%, 17α-hydroxyprogesterone 5.93%, and hydrocortisone 2.67% [1]. This intermediate nasal bioavailability, driven by the compound's two hydroxy groups, positions cortexolone as a moderately absorbed steroid with distinct formulation requirements compared to more or less hydroxylated analogs.

nasal drug delivery systemic bioavailability progesterone derivatives hydrophilicity pharmacokinetics

Diagnostic Specificity: Serum 11-Deoxycortisol Cutoff Values in the Overnight Metyrapone Test for Secondary Adrenal Insufficiency

Serum 11-deoxycortisol measurement following overnight metyrapone administration is a cornerstone dynamic test for diagnosing secondary adrenal insufficiency (SAI), with validated quantitative cutoffs that are specific to this analyte [1]. In a retrospective study of 114 patients, a post-OMT 11-deoxycortisol cutoff of <7 mcg/dL was used to confirm SAI, while a cutoff of >10 mcg/dL excluded the diagnosis; values between 7 and 10 mcg/dL required clinical judgment [2]. The prevalence of OMT-based SAI diagnosis was 23% using the <7 mcg/dL cutoff and 46% using the <10 mcg/dL cutoff [1]. An alternative criterion using the sum of 11-deoxycortisol + cortisol ≤15 mcg/dL provided an integrated diagnostic threshold [3]. Compared to the cosyntropin stimulation test (CST), the OMT (11-deoxycortisol cutoff of 10 mcg/dL) demonstrated 100% specificity but only 52% sensitivity, indicating that CST can erroneously exclude patients with SAI who are correctly identified by 11-deoxycortisol measurement [1]. No other endogenous steroid precursor provides this specific diagnostic utility for pituitary-adrenal axis assessment.

metyrapone test adrenal insufficiency 11-deoxycortisol cutoff diagnostic biomarker pituitary-adrenal axis

Optimal Research and Industrial Use Cases for 17,21-Dihydroxypregn-4-ene-3,20-dione (Cortexolone) Based on Quantitative Differentiation Evidence


Experimental Glucocorticoid Receptor Antagonism Requiring Pathway-Selective Blockade Without Full Transcriptional Suppression

Cortexolone is the instrument of choice when experimental designs require competitive GR antagonism that selectively spares certain glucocorticoid-regulated pathways. As demonstrated in vivo, cortexolone blocks dexamethasone-induced glycogen deposition and tryptophan oxygenase (TPO) induction but does not interfere with tyrosine amino transferase (TAT) induction [1]. This pathway-selective profile—combined with its 4- to 100-fold weaker GR activation potency relative to cortisol [2]—makes cortexolone uniquely suited for studies dissecting tissue-specific glucocorticoid signaling, where a pure antagonist like mifepristone (RU-486) would produce overly broad receptor blockade. Researchers investigating glucocorticoid action in liver metabolism, immune cell function, or hypothalamic-pituitary-adrenal feedback can utilize cortexolone to achieve partial, pathway-discriminating receptor antagonism.

Clinical Diagnostic Testing of Pituitary-Adrenal Reserve Using Validated 11-Deoxycortisol Cutoff Values

The overnight metyrapone test, which relies on quantitative serum 11-deoxycortisol measurement, remains the gold-standard dynamic test for diagnosing secondary adrenal insufficiency (SAI). The validated cutoffs—<7 mcg/dL to confirm SAI, >10 mcg/dL to exclude it, and the integrated sum of cortisol + 11-deoxycortisol ≤15 mcg/dL [3]—are uniquely tied to 11-deoxycortisol as the analyte. This diagnostic application has no substitute: the cosyntropin stimulation test (CST) misses approximately 48% of SAI cases detected by the OMT (52% sensitivity for CST vs. 100% specificity for OMT) [4]. Clinical laboratories, hospital pharmacies, and diagnostic kit manufacturers procuring 11-deoxycortisol reference standards and reagents support a testing modality with demonstrated superiority over alternative dynamic tests for pituitary-adrenal axis evaluation.

Nasal or Transmucosal Drug Delivery Research Utilizing Cortexolone as a Model Compound with Intermediate Hydrophilicity

Cortexolone's intermediate nasal bioavailability of 71.99%—positioned between hydrocortisone (60.90%) and progesterone (82.52%) in a direct crossover comparison [5]—establishes it as a valuable model compound for studying the relationship between steroid hydroxylation, hydrophilicity, and transmucosal absorption. Its two hydroxy groups confer distinct mucosa partition coefficient properties not shared by mono-, tri-, or non-hydroxylated progesterone derivatives. Pharmaceutical formulation scientists developing intranasal corticosteroid products can use cortexolone as a physicochemical benchmark to predict absorption behavior and optimize excipient selection for targeted bioavailability outcomes.

Pharmacokinetic Studies Requiring a Rapidly Cleared Glucocorticoid Probe with Known Metabolic Fate

With a plasma clearance rate approximately twice as rapid as cortisol (biologic half-life ~42 minutes vs. ~60-90 minutes) [6] and a metabolic organ uptake time approximately 4-fold faster (26 minutes vs. 109 minutes for cortisol) [7], cortexolone serves as an ideal glucocorticoid probe for studies requiring short plasma residence time and predictable metabolic handling. The comparable metabolite elimination half-life (7.0 hours for cortexolone vs. 6.1 hours for cortisol) [7] ensures that while the parent compound clears rapidly, its metabolic fate can be tracked over a similar temporal window as endogenous glucocorticoids. This pharmacokinetic signature is particularly valuable for pulse-chase experiments, acute stress-response modeling, and studies where sustained glucocorticoid exposure would confound interpretation.

Quote Request

Request a Quote for 17,21-Dihydroxypregn-4-ene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.